molecular formula C14H11NO3S B2523022 2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid CAS No. 1983362-44-2

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2523022
CAS No.: 1983362-44-2
M. Wt: 273.31
InChI Key: IOXJMKXQEMIUIK-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a benzofuran ring fused with a thiazole ring

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some benzofuran derivatives have been found to have antioxidant activity, which involves the scavenging of free radicals . .

Result of Action

The result of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their fusion. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while substitution reactions can introduce halogen atoms or other functional groups onto the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of applications and interactions compared to compounds with only one of these rings .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-2-9-12(14(16)17)19-13(15-9)11-7-8-5-3-4-6-10(8)18-11/h3-7H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJMKXQEMIUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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